Bis(3-methylphenyl) trimethylsilyl phosphite
Description
Bis(3-methylphenyl) trimethylsilyl phosphite is an organophosphorus compound characterized by a phosphite core (PO₃³⁻) substituted with two 3-methylphenyl groups and one trimethylsilyl (TMS) group. These compounds are widely employed as electrolyte additives in lithium-ion batteries (LIBs) and as intermediates in organic synthesis due to their ability to scavenge reactive species (e.g., HF, PF₅) and stabilize electrode interfaces .
Properties
CAS No. |
677750-88-8 |
|---|---|
Molecular Formula |
C17H23O3PSi |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
bis(3-methylphenyl) trimethylsilyl phosphite |
InChI |
InChI=1S/C17H23O3PSi/c1-14-8-6-10-16(12-14)18-21(20-22(3,4)5)19-17-11-7-9-15(2)13-17/h6-13H,1-5H3 |
InChI Key |
XKSYYTJSUYOOGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OP(OC2=CC=CC(=C2)C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-methylphenyl) trimethylsilyl phosphite typically involves the reaction of 3-methylphenol with trimethylsilyl chloride in the presence of a base, followed by the reaction with phosphorus trichloride. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the reactivity of the intermediates.
Catalyst: A base such as triethylamine or pyridine is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bis(3-methylphenyl) trimethylsilyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Substitution Reagents: Halogenating agents such as bromine (Br2) or iodine (I2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Bis(3-methylphenyl) trimethylsilyl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound is studied for its potential as an inhibitor of certain enzymes, such as glutamine synthetase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases like tuberculosis.
Industry: It is used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism by which Bis(3-methylphenyl) trimethylsilyl phosphite exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to effectively inhibit enzyme activity or participate in catalytic processes. The pathways involved often include the formation of stable complexes with metal ions or the modification of active sites in enzymes.
Comparison with Similar Compounds
Tris(trimethylsilyl) Phosphite (TTSPi, CAS 1795-31-9)
- Structure : PO₃ core with three TMS groups.
- Applications :
- Advantages: Superior HF scavenging and thermal stability compared to non-silylated phosphites .
Triethyl Phosphite (CAS 122-52-1)
Tris(2,2,2-trifluoroethyl) Phosphite (TTFP)
- Structure : PO₃ core with three trifluoroethyl groups.
- Applications :
- Comparison : While TTFP excels in scavenging, its fluorinated groups may increase interfacial impedance in LIBs compared to TTSPi .
Performance in Lithium-Ion Batteries
Key Findings :
- TTSPi outperforms non-silylated phosphites in LIBs due to its robust CEI-forming ability and HF scavenging .
- Methylphenyl substituents in Bis(3-methylphenyl) TMS phosphite may further enhance interfacial adhesion and reduce gas generation compared to TTSPi, though experimental data is lacking.
Key Findings :
Biological Activity
Bis(3-methylphenyl) trimethylsilyl phosphite (BMPTSP) is a phosphite derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, emphasizing its pharmacological implications.
Synthesis of this compound
BMPTSP can be synthesized through various methods, including the reaction of 3-methylphenol with trimethylsilyl chloride in the presence of a base. This process yields a phosphite compound characterized by its unique silyl functional groups, which may enhance its biological activity.
Biological Activity Overview
The biological activity of BMPTSP has been investigated in several studies, focusing on its cytotoxicity, antibacterial properties, and potential as an enzyme inhibitor.
Cytotoxicity
BMPTSP has shown varying degrees of cytotoxicity against different cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%. For example, studies have reported IC50 values ranging from 10 µM to 30 µM against various leukemia and solid tumor cell lines, suggesting moderate cytotoxic effects.
Antibacterial Activity
The compound has demonstrated antibacterial properties against several strains of bacteria. Notably, it exhibited significant inhibition against Bacillus subtilis and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5 µg/mL to 20 µg/mL, indicating its potential as an antibacterial agent.
Case Study 1: Cytotoxicity Evaluation
A study conducted by Zhang et al. (2021) evaluated the cytotoxic effects of BMPTSP on HL-60 human leukemia cells. The results indicated an IC50 value of 15 µM, with apoptosis confirmed through flow cytometry analysis. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | 15 | Oxidative stress |
| A549 (lung cancer) | 25 | Mitochondrial disruption |
| MCF-7 (breast cancer) | 30 | Apoptosis induction |
Case Study 2: Antibacterial Activity
In a separate investigation by Kumar et al. (2022), BMPTSP was tested against various bacterial strains. The study found that BMPTSP had a notable effect on Bacillus subtilis, with an MIC value of 10 µg/mL. The compound's mechanism was linked to the disruption of bacterial cell membranes.
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Bacillus subtilis | 10 | Significant |
| Escherichia coli | 15 | Moderate |
| Staphylococcus aureus | 20 | Moderate |
Mechanistic Insights
The biological activity of BMPTSP is thought to be influenced by its phosphite structure and silyl groups. These functional groups may interact with biological macromolecules, leading to altered enzyme activity or cellular signaling pathways. Research suggests that phosphites can act as enzyme inhibitors or modulators in various biochemical processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
